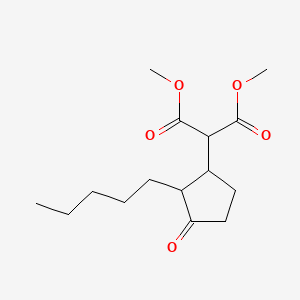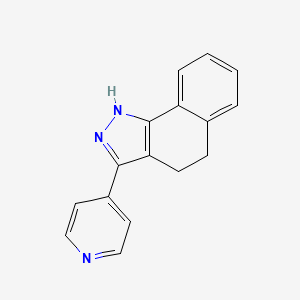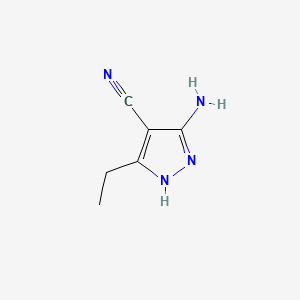![molecular formula C15H13N3OS B1606505 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol CAS No. 91759-68-1](/img/structure/B1606505.png)
5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Overview
Description
“5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It starts with the conversion of 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate, which then undergoes hydrazinolysis. The resulting hydrazide is cyclized with phenyl isothiocyanate via 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide, an intermediate, to form 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol .Chemical Reactions Analysis
Triazoles, including “this compound”, show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Physicochemical Properties
This compound and its derivatives, such as 5-methoxyphenyl-1H-1,2,4-triazole-3-thiol, have been synthesized for exploration as biologically active substances. They demonstrate potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant effects (Sameluk & Kaplaushenko, 2015).
Regioselective Synthesis
The presence of a methoxy group enhances the lateral metalation/functionalization of 1,2,4-triazole derivatives. This facilitates the synthesis of various 1,2,4-triazole derivatives, thereby expanding their application potential in scientific research (Mansueto et al., 2014).
Molecular Docking Studies
The compound's derivatives have been studied for their anti-cancer properties using molecular docking techniques. These studies provide insights into their mechanism of action and potential as anti-cancer agents (Karayel, 2021).
Pharmacological Applications
Cholinesterase Inhibitors
Research has focused on understanding the enzymatic potential of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. This application is crucial in addressing neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).
Antimicrobial Activities
The synthesis of derivatives of this compound has revealed significant antimicrobial activities. Altering the compound's structure has shown to impact its efficacy in combating microbial infections (Samelyuk & Kaplaushenko, 2013).
Industrial and Material Science Applications
- Corrosion Inhibition: Derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors, especially in acidic environments. They demonstrate high efficiency in protecting metals like steel from corrosion (Bentiss et al., 2009).
Safety and Hazards
Future Directions
Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The development of new chemical entities to overcome multi-drug resistant (MDR) TB infection, which would act via new mechanism of action, is one of the future directions .
Mechanism of Action
Target of Action
The primary targets of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol are mycobacterial cytochrome P450 enzymes (P450s) . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound also shows specificity towards CLK1 among other targets .
Mode of Action
The compound interacts with its targets by binding to the active site of mycobacterial CYP 125 and CYP 121 . This interaction inhibits the binding of cholesterol at the receptor site . The compound’s mode of action is important in terms of its antitubercular activity .
Biochemical Pathways
The compound affects the biochemical pathways involving mycobacterial cytochrome P450 enzymes. By inhibiting these enzymes, it disrupts the normal physiological functions of Mycobacterium tuberculosis
Pharmacokinetics
The compound’s interaction with human p450s is reported to be less, suggesting a potential for good bioavailability .
Result of Action
The compound exhibits potent in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium . It also displays excellent potency towards receptors in the micromolar range .
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCQEKKUKYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354134 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91759-68-1 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid, 2-[(2-methylundecylidene)amino]-, methyl ester](/img/structure/B1606429.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)







